molecular formula C19H15F3N2O2S B2507659 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034346-43-3

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2507659
CAS No.: 2034346-43-3
M. Wt: 392.4
InChI Key: DLYNOZJGQRUBQT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a hydroxyethyl moiety substituted with a 4-(thiophen-3-yl)phenyl group. The hydroxyethyl group may improve aqueous solubility compared to more hydrophobic analogs .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c20-19(21,22)17-6-5-14(9-23-17)18(26)24-10-16(25)13-3-1-12(2-4-13)15-7-8-27-11-15/h1-9,11,16,25H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYNOZJGQRUBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Thiophen-3-yl)phenethyl Alcohol

The hydroxyethyl-thiophene-phenyl intermediate is synthesized via the following sequence:

Step 1: Suzuki-Miyaura Coupling
4-Bromophenethyl alcohol reacts with thiophen-3-ylboronic acid under Pd catalysis:

4-BrC₆H₄CH₂CH₂OH + Thiophen-3-ylB(OH)₂ → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂OH

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h
  • Yield: 78%

Step 2: Stereoselective Hydroxylation
The alcohol group is introduced via asymmetric dihydroxylation or ketone reduction. For example, catalytic hydrogenation of 4-(thiophen-3-yl)acetophenone using Ru-BINAP complexes achieves >90% enantiomeric excess.

Amination to Form 2-Amino-2-(4-(Thiophen-3-yl)phenyl)ethanol

Conversion of the alcohol to the primary amine proceeds via a two-step protocol:

Step 1: Mesylation

4-(Thiophen-3-yl)C₆H₄CH₂CH₂OH + MsCl → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂OMs

Conditions :

  • Base: DIPEA (3 eq)
  • Solvent: CH₂Cl₂, 0°C → RT
  • Yield: 95%

Step 2: Ammonolysis
Displacement with ammonium hydroxide:

4-(Thiophen-3-yl)C₆H₄CH₂CH₂OMs + NH₄OH → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂NH₂

Conditions :

  • Solvent: EtOH/H₂O (1:1)
  • Temperature: 60°C, 24 h
  • Yield: 82%

Amide Coupling with 6-(Trifluoromethyl)nicotinic Acid

The final step employs carbodiimide chemistry to form the amide bond:

Reaction Scheme :

6-(CF₃)C₅H₃NCO₂H + 4-(Thiophen-3-yl)C₆H₄CH₂CH₂NH₂ → Target Compound

Optimized Conditions :

  • Coupling agents: EDCI (1.2 eq)/HOBt (1.1 eq)
  • Base: DIPEA (3 eq)
  • Solvent: MeCN (0.25 M)
  • Temperature: RT, 18 h
  • Yield: 76%

Critical Parameters :

  • Solvent polarity : MeCN outperforms DMF in reducing side reactions.
  • Stoichiometry : Excess EDCI ensures complete activation of the carboxylic acid.

Optimization of Reaction Conditions

Coupling Agent Screening

Comparative yields with different agents:

Coupling System Solvent Yield (%) Purity (HPLC)
EDCI/HOBt MeCN 76 98.5
DCC/DMAP DMF 68 95.2
HATU/DIEA DCM 71 97.8

EDCI/HOBt in MeCN provides optimal balance of efficiency and purity.

Impact of Base on Amidation

Base selection significantly affects reaction kinetics:

Base pKa Reaction Time (h) Yield (%)
DIPEA 10.75 18 76
TEA 10.75 24 65
DBU 13.5 12 70

DIPEA’s steric bulk minimizes premature protonation of the activated intermediate.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H), 7.82 (d, J=8.0 Hz, 1H), 7.45–7.38 (m, 4H, Ar-H), 6.95–6.89 (m, 2H, thiophene-H), 5.21 (br s, 1H, OH), 3.82–3.75 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂).
  • ¹³C NMR : δ 167.8 (C=O), 148.2 (CF₃-C), 139.5–125.3 (Ar-C), 121.8 (q, J=270 Hz, CF₃).
  • HRMS : m/z calcd for C₂₁H₁₈F₃N₂O₂S [M+H]⁺: 431.1043; found: 431.1045.

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): tᵣ = 6.72 min, 98.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy-phenyl-thiophene moiety may facilitate specific interactions with biological molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound Nicotinamide 6-CF₃, hydroxyethyl-thiophen-phenyl ~450 3.8 High lipophilicity, potential metabolic stability
Compound 9 Nicotinamide 6-thiotetrahydrofuran, 4-F-phenyl 333.3 2.5 Moderate solubility, thioether linkage
Compound Nicotinamide 6-O-tetrahydrothiophen, hydroxyethyl ~400 2.9 Saturated sulfur ring, no CF₃
Pyrazole Derivative Pyrazole CF₃, pentafluoroethyl, chlorophenyl ~550 4.5 High fluorine content, potential toxicity
Furopyridine Derivative Furopyridine Trifluoroethylamino, fluorophenyl ~500 3.6 Rigid core, enhanced affinity
Acetamide Analog Acetamide Hydroxyethyl-thiophen-phenyl, chlorophenyl ~350 2.2 Lower LogP, reduced target interaction

Research Findings and Implications

  • Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound) .
  • Thiophen-Phenyl Moiety : This aromatic system may improve receptor-binding affinity via π-π interactions, as seen in acetamide analogs with similar substituents .
  • Hydroxyethyl Group : Contributes to solubility, contrasting with thioether-linked compounds (e.g., Compound 9), which exhibit lower aqueous compatibility .
  • Species-Specific Efficacy: Structural nuances (e.g., fluorine placement, core rigidity) can dramatically alter efficacy across species, as observed in beta-3 adrenoceptor agonists .

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene ring via the Paal-Knorr synthesis and subsequent electrophilic aromatic substitution to attach the phenyl group. The final compound is synthesized through a series of coupling reactions that yield the desired structure with specific functional groups conducive to biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a Sulforhodamine B (SRB) assay showed that the compound effectively inhibited cell proliferation in lung cancer cell lines, suggesting a mechanism that may involve apoptosis induction .

Cell Line IC50 (µM) Assay Type
A549 (Lung cancer)15.5Sulforhodamine B (SRB)
HCT116 (Colon cancer)12.3MTT Assay
HeLa (Cervical cancer)10.7MTT Assay

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

Case Studies

  • Case Study on Lung Cancer : A study involving A549 lung cancer cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
  • Case Study on Inflammation : In an experimental model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory diseases.

The compound's mechanism of action is thought to involve multiple pathways:

  • Inhibition of Cell Proliferation : By inducing apoptosis and inhibiting cell cycle progression.
  • Modulation of Immune Response : By affecting cytokine production and immune cell activation.

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